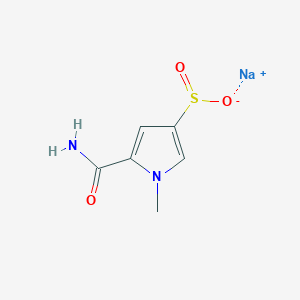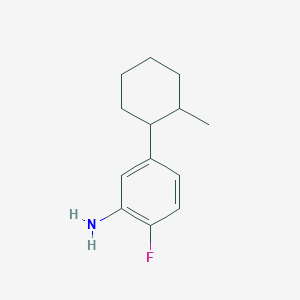
2-Fluoro-5-(2-methylcyclohexyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a 2-methylcyclohexyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methylcyclohexyl)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclohexylation: The resulting amine is then subjected to a Friedel-Crafts alkylation reaction with 2-methylcyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 2-methylcyclohexyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Fluoro-5-(2-methylcyclohexyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学研究应用
2-Fluoro-5-(2-methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-5-(2-methylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the 2-methylcyclohexyl group can influence its overall molecular conformation and stability. These interactions can modulate various biochemical pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a 2-methylcyclohexyl group.
2-Fluoro-5-methylaniline: This compound has a methyl group instead of a 2-methylcyclohexyl group.
Uniqueness
2-Fluoro-5-(2-methylcyclohexyl)aniline is unique due to the presence of both a fluoro group and a bulky 2-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C13H18FN |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
2-fluoro-5-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h6-9,11H,2-5,15H2,1H3 |
InChI 键 |
VHVMJVJBGRWLPG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1C2=CC(=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


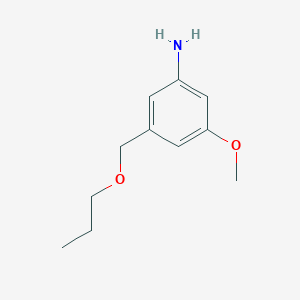
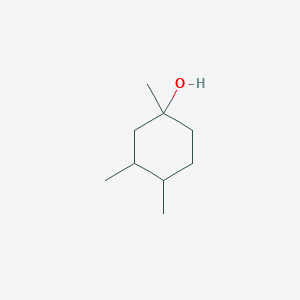

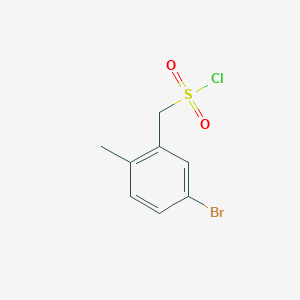
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
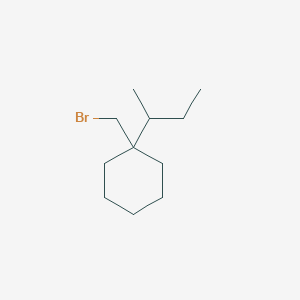
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
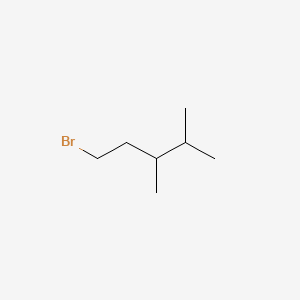

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)

